molecular formula C27H32N2O6 B12289459 Moexipril Diketopiperazine

Moexipril Diketopiperazine

Cat. No.: B12289459
M. Wt: 480.6 g/mol
InChI Key: UYPPDNXTLSUNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Moexipril Diketopiperazine can be synthesized through various methods, including chemical and enzymatic processes. One common method involves the cyclization of dipeptides under acidic or basic conditions. The reaction typically requires a source of energy, such as heat, to facilitate the formation of the diketopiperazine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The process may include the use of specific reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Moexipril Diketopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moexipril Diketopiperazine is unique due to its specific chemical structure, which includes a pyrazino[1,2-b]isoquinolin-2(6H,11H,11aH)-yl moiety. This structure contributes to its distinct pharmacological properties and potential therapeutic applications .

Biological Activity

Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, has gained attention for its potential biological activities beyond its primary use in hypertension management. One of its metabolites, moexipril diketopiperazine, has been studied for various biological effects, particularly its inhibition of phosphodiesterase 4 (PDE4) and its implications in inflammation and other therapeutic areas.

Overview of Moexipril

Moexipril is a prodrug that is converted to its active form, moexiprilat, which exhibits potent ACE inhibitory activity. The compound is administered orally and has a long duration of action, making it suitable for once-daily dosing. Its primary mechanism involves the inhibition of angiotensin II formation, leading to vasodilation and reduced blood pressure. However, recent studies have uncovered additional pharmacological properties that may enhance its therapeutic profile.

PDE4 Inhibition

Recent research has identified moexipril as a PDE4 inhibitor , which plays a crucial role in the hydrolytic degradation of cyclic adenosine monophosphate (cAMP), a significant second messenger involved in various cellular processes. The inhibition of PDE4 can lead to increased intracellular cAMP levels, which have been linked to anti-inflammatory effects and potential neuroprotective properties.

Key Findings:

  • Moexipril demonstrated micromolar-range inhibition of three widely expressed PDE4 isoforms: PDE4A4, PDE4B2, and PDE4D5, with the most potent activity observed against PDE4B2 .
  • The compound was shown to enhance forskolin-induced increases in intracellular cAMP levels significantly, indicating its potential utility in conditions where cAMP elevation is beneficial .

Molecular Docking Studies

Molecular docking studies have provided insights into how moexipril interacts with the PDE4 catalytic domain. The computational modeling suggests that moexipril binds effectively to the active site of PDE4, which may explain its inhibitory effects on the enzyme's activity. This interaction could pave the way for developing new therapeutic agents targeting PDE4 with improved safety profiles .

Phosphorylation Effects

The elevation of cAMP levels due to PDE4 inhibition by moexipril leads to downstream effects such as the phosphorylation of small heat shock proteins (Hsp20) via protein kinase A pathways. This phosphorylation is critical for various cellular responses, including stress resistance and anti-inflammatory effects .

Pharmacokinetics and Safety Profile

Moexipril exhibits favorable pharmacokinetic properties:

  • Bioavailability: Approximately 13% as moexiprilat.
  • Half-Life: Moexipril has a half-life of about 1.3 hours, while moexiprilat persists longer with a half-life of approximately 9.8 hours.
  • Renal Clearance: The clearance rates indicate that renal function impacts the pharmacokinetics of both moexipril and moexiprilat significantly .

Safety Considerations:

  • Long-term studies have shown no evidence of carcinogenicity in animal models at doses up to 14 times the human dose.
  • Side effects primarily associated with ACE inhibitors include angioedema; however, these occurrences are rare with moexipril treatment .

Case Studies and Clinical Implications

Several clinical studies have explored the implications of moexipril's biological activities:

  • Hypertension Management:
    • In clinical trials, patients treated with moexipril experienced significant reductions in blood pressure compared to placebo groups. The antihypertensive effect was sustained over a 24-hour period post-dosing .
  • Inflammatory Conditions:
    • Research into the anti-inflammatory potential of moexipril through its PDE4 inhibitory action suggests that it may be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma where inflammation plays a pivotal role .
  • Neuroprotection:
    • Preliminary studies indicate that elevated cAMP levels due to PDE4 inhibition may confer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease or other neurodegenerative disorders .

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 2-(8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate

InChI

InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3

InChI Key

UYPPDNXTLSUNRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.